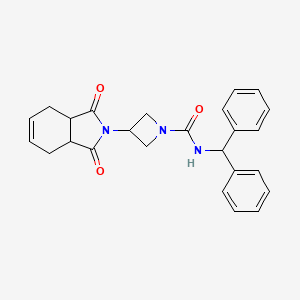
N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide is a synthetic compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide involves multiple steps. One common method is:
Formation of the azetidine ring: Starting from a suitable haloketone, such as 4-chloro-2-butanone, which undergoes cyclization in the presence of a base like sodium hydride to form the azetidine ring.
Introduction of the phthalimide group: The azetidine ring is reacted with phthalimide in the presence of a suitable dehydrating agent such as DCC (dicyclohexylcarbodiimide).
Benzhydryl protection: The resulting compound is then coupled with benzhydryl chloride using a base like triethylamine.
Industrial Production Methods
For industrial production, the process is scaled up, often involving optimized reaction conditions and the use of continuous flow reactors to ensure efficient and reproducible synthesis. Catalysts and automated systems are employed to maintain high yields and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the benzhydryl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The phthalimide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, triethylamine
Dehydrating agents: DCC
Major Products Formed
Oxidation products: Carboxylic acids, aldehydes
Reduction products: Amines
Substitution products: Varied functionalized azetidines
科学的研究の応用
The compound N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide has garnered interest in several scientific fields:
Chemistry: Used as a building block in organic synthesis for the creation of complex molecules.
Biology: Studied for its potential interactions with biological targets, possibly influencing various biochemical pathways.
Medicine: Investigated for its therapeutic potential, particularly in the development of new drugs with specific modes of action.
Industry: Explored for use in the synthesis of advanced materials and polymers with desirable physical properties.
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Binding to specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity.
Influencing cellular pathways involved in disease processes, potentially leading to therapeutic effects.
Molecular targets: Enzymes, receptors
Pathways involved: Signal transduction, metabolic pathways
類似化合物との比較
Similar Compounds
N-benzhydryl-3-(phthalimido)azetidine-1-carboxamide: : Similar structure but lacks the dioxo group.
3-(1,3-dioxoisoindolin-2-yl)azetidine: : Lacks the benzhydryl group.
3-(1,3-dioxoisoindolin-2-yl)pyrrolidine: : Contains a pyrrolidine ring instead of azetidine.
Uniqueness
What sets N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide apart is the specific combination of functional groups, which imparts unique chemical reactivity and potential for diverse applications in scientific research.
Hope this dives deep enough into the fascinating world of this compound! Anything else you're curious about?
特性
IUPAC Name |
N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c29-23-20-13-7-8-14-21(20)24(30)28(23)19-15-27(16-19)25(31)26-22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-12,19-22H,13-16H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHKGNPVIHXPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B2783057.png)
![1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2783058.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea](/img/structure/B2783060.png)
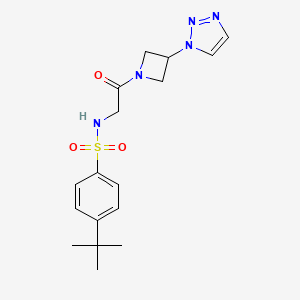
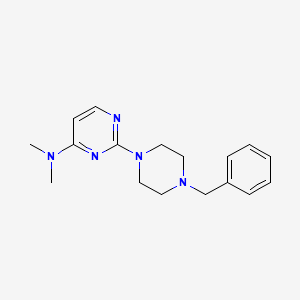
![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2783066.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2783067.png)
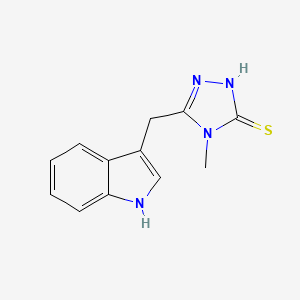
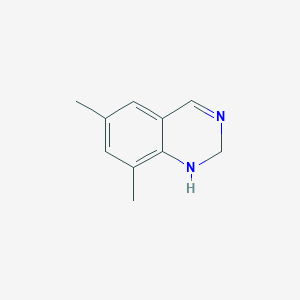
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide](/img/structure/B2783070.png)
![N-[4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B2783071.png)
![2-(1-{Bicyclo[2.2.1]hept-5-ene-2-carbonyl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2783072.png)
![Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate](/img/structure/B2783073.png)
methanone](/img/structure/B2783076.png)
